molecular formula C17H20ClN3O3S B2737665 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379975-86-5

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2737665
CAS No.: 2379975-86-5
M. Wt: 381.88
InChI Key: NSLZHTJUHGGGIR-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with the molecular formula C17H20ClN3O3S. This compound features a pyrimidine ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Shares the pyrimidine ring but lacks the piperidine and sulfonyl groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Sulfonyl Compounds: Molecules with sulfonyl groups attached to various organic frameworks.

Uniqueness

2-{[1-(5-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a sulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-13-5-6-15(18)10-16(13)25(22,23)21-9-2-4-14(11-21)12-24-17-19-7-3-8-20-17/h3,5-8,10,14H,2,4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLZHTJUHGGGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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